Cas no 1492251-72-5 (ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate)

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylcyclopropyl group and an ethyl ester moiety. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The oxadiazole ring contributes to its potential as a pharmacophore, while the ester group enhances its utility in further derivatization. The methylcyclopropyl substitution may influence steric and electronic properties, offering tailored reactivity for targeted applications. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting research in agrochemicals, pharmaceuticals, and material science. The compound's purity and stability under standard conditions further underscore its practicality in laboratory settings.
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate structure
1492251-72-5 structure
商品名:ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
CAS番号:1492251-72-5
MF:C9H12N2O3
メガワット:196.203182220459
MDL:MFCD21198413
CID:4602199
PubChem ID:65422535

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
    • 1,2,4-Oxadiazole-5-carboxylic acid, 3-(2-methylcyclopropyl)-, ethyl ester
    • MDL: MFCD21198413
    • インチ: 1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
    • InChIKey: BHHUSDMKIWYJKU-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(OCC)=O)=NC(C2CC2C)=N1

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-264727-5.0g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
5.0g
$2152.0 2024-06-18
Enamine
EN300-264727-2.5g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
2.5g
$1454.0 2024-06-18
Enamine
EN300-264727-0.25g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
0.25g
$367.0 2024-06-18
Enamine
EN300-264727-0.05g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
0.05g
$174.0 2024-06-18
Aaron
AR01C6I3-100mg
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
100mg
$379.00 2025-02-09
1PlusChem
1P01C69R-50mg
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
50mg
$269.00 2024-06-20
1PlusChem
1P01C69R-5g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
5g
$2722.00 2024-06-20
1PlusChem
1P01C69R-2.5g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
2.5g
$1859.00 2024-06-20
A2B Chem LLC
AW46815-2.5g
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
2.5g
$1566.00 2024-04-20
1PlusChem
1P01C69R-250mg
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
1492251-72-5 95%
250mg
$516.00 2024-06-20

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 関連文献

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1492251-72-5)

Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1492251-72-5) is a specialized organic compound belonging to the 1,2,4-oxadiazole family. This heterocyclic molecule features a unique combination of a methylcyclopropyl group and an ethyl carboxylate moiety, making it a versatile intermediate in pharmaceutical and agrochemical research. Its structural complexity and functional groups have garnered significant attention in recent years, particularly in the development of novel bioactive molecules and small-molecule therapeutics.

The compound's CAS number 1492251-72-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its potential in drug discovery, leveraging its oxadiazole core—a scaffold known for its metabolic stability and hydrogen-bonding capabilities. Recent trends in AI-driven molecular design and computational chemistry have further highlighted its relevance, as scientists seek to optimize its properties for targeted applications.

One of the most searched questions related to this compound is: "What are the synthetic routes for ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate?" The synthesis typically involves cyclization reactions between acylhydrazides and activated carboxylic acid derivatives, followed by esterification. Another frequent query is: "How does the methylcyclopropyl group influence the compound's reactivity?" The steric and electronic effects of this group can modulate ring strain and stability, impacting its utility in medicinal chemistry.

In the context of green chemistry, researchers are investigating solvent-free or catalytic methods to produce this compound, aligning with global sustainability goals. Its potential as a bioisostere for carboxylic acids or amides also makes it a hotspot in fragment-based drug design. Notably, the 1,2,4-oxadiazole ring is increasingly studied for its role in kinase inhibition and GPCR modulation, areas dominating recent literature.

From an analytical perspective, techniques like HPLC-MS and NMR spectroscopy are essential for characterizing ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate. Stability studies under varying pH and temperature conditions are also critical, given the growing demand for robust intermediates in industrial workflows. The compound’s logP and solubility profiles are frequently analyzed to predict its behavior in biological systems.

Emerging applications include its use in covalent inhibitor design and proteolysis-targeting chimeras (PROTACs), where its modular structure offers strategic advantages. As the scientific community prioritizes high-throughput screening and structure-activity relationship (SAR) studies, this compound’s role is expected to expand. Future research may focus on derivatization strategies to enhance its pharmacokinetic properties or explore its utility in material science.

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